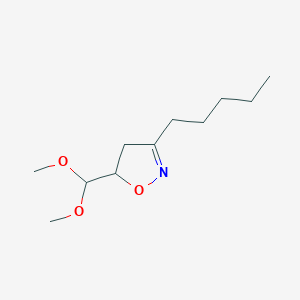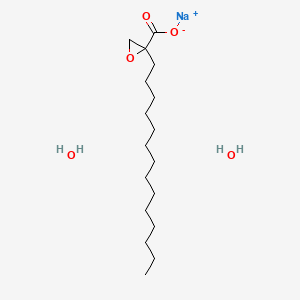
sodium;2-tetradecyloxirane-2-carboxylate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate is a chemical compound with the molecular formula C₁₆H₂₈NaO₅·2H₂O. It is a sodium salt of a carboxylate with an oxirane ring, commonly used in various scientific and industrial applications. This compound is known for its unique structural properties and reactivity, making it a subject of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-tetradecyloxirane-2-carboxylate;dihydrate typically involves the reaction of tetradecyloxirane with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetradecyloxirane+NaOH+H2O→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of mechanochemical synthesis has also been explored, which involves the grinding of reactants in the absence of solvents, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ion exchange resins or other metal salts can facilitate substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of new metal carboxylates.
Applications De Recherche Scientifique
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of sodium;2-tetradecyloxirane-2-carboxylate;dihydrate involves its interaction with biological membranes and proteins. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with amino acids in proteins. This interaction can disrupt cellular processes and inhibit microbial growth. The carboxylate group can also chelate metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar structure but different chain length.
Sodium laurate: A carboxylate with a similar functional group but lacking the oxirane ring.
Uniqueness
Sodium;2-tetradecyloxirane-2-carboxylate;dihydrate is unique due to the presence of both the oxirane ring and the carboxylate group. This combination imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
79069-97-9 |
|---|---|
Formule moléculaire |
C17H35NaO5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
sodium;2-tetradecyloxirane-2-carboxylate;dihydrate |
InChI |
InChI=1S/C17H32O3.Na.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19;;;/h2-15H2,1H3,(H,18,19);;2*1H2/q;+1;;/p-1 |
Clé InChI |
KFSQDUBDCZTCRP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


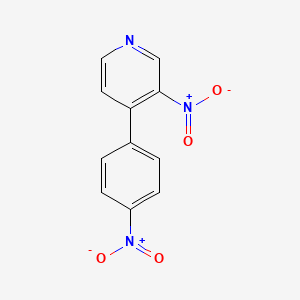
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
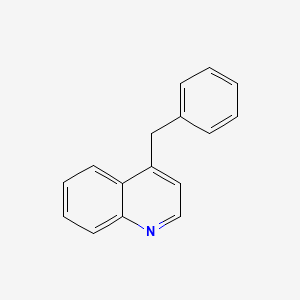
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
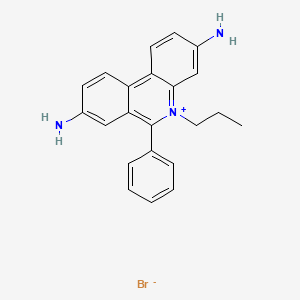
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
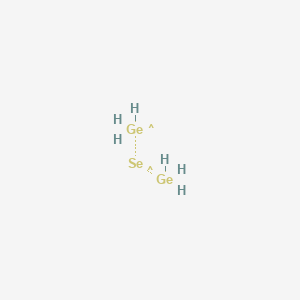
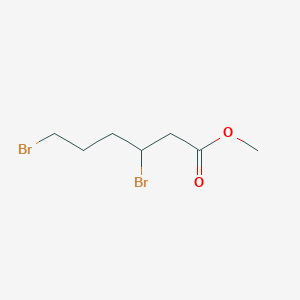

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
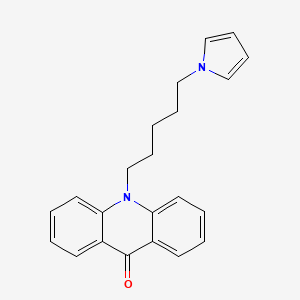
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
